molecular formula C26H25NO5 B485722 (R,S)-Fmoc-3-amino-2-(4-methoxybenzyl)-propionic acid CAS No. 497059-62-8

(R,S)-Fmoc-3-amino-2-(4-methoxybenzyl)-propionic acid

Cat. No.: B485722
CAS No.: 497059-62-8
M. Wt: 431.5g/mol
InChI Key: MXXOXLANWBNXFB-UHFFFAOYSA-N
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Description

(R,S)-Fmoc-3-amino-2-(4-methoxybenzyl)-propionic acid is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to an amino acid derivative. This compound is of interest in organic synthesis and peptide chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) for coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield by optimizing reaction conditions and using efficient purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(R,S)-Fmoc-3-amino-2-(4-methoxybenzyl)-propionic acid undergoes various chemical reactions, including:

    Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to remove the Fmoc group, revealing the free amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form new amide bonds.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include deprotected amino acids, oxidized methoxybenzyl derivatives, and substituted amides.

Scientific Research Applications

(R,S)-Fmoc-3-amino-2-(4-methoxybenzyl)-propionic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (R,S)-Fmoc-3-amino-2-(4-methoxybenzyl)-propionic acid involves its ability to participate in peptide bond formation. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can react with carboxyl groups to form amide bonds, facilitating the assembly of peptide chains .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-3-amino-2-(4-hydroxybenzyl)-propionic acid: Similar structure but with a hydroxy group instead of a methoxy group.

    Fmoc-3-amino-2-(4-nitrobenzyl)-propionic acid: Contains a nitro group, which alters its reactivity and applications.

Uniqueness

(R,S)-Fmoc-3-amino-2-(4-methoxybenzyl)-propionic acid is unique due to the presence of the methoxybenzyl group, which provides specific electronic and steric properties that influence its reactivity and suitability for certain synthetic applications .

Properties

IUPAC Name

2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(4-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO5/c1-31-19-12-10-17(11-13-19)14-18(25(28)29)15-27-26(30)32-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,18,24H,14-16H2,1H3,(H,27,30)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXOXLANWBNXFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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